1-(Aminomethyl)cycloheptanol

Description

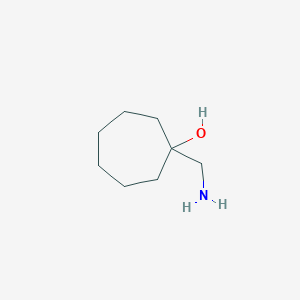

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIJDKLCFSGRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593774 | |

| Record name | 1-(Aminomethyl)cycloheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45732-95-4 | |

| Record name | 1-(Aminomethyl)cycloheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cycloheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-1-(Aminomethyl)cycloheptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)cycloheptanol is a cycloalkanol derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a primary amine and a hydroxyl group on a seven-membered carbocyclic ring, makes it an interesting building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, available spectral data, and relevant experimental protocols.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 1-(aminomethyl)cycloheptan-1-ol | [1] |

| Synonyms | 1-Aminomethylcycloheptanol, Cycloheptanol, 1-(aminomethyl)- | [2] |

| CAS Number | 45732-95-4 | [1][2] |

| Molecular Formula | C8H17NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [1][2] |

| Boiling Point | 240.297 °C at 760 mmHg | [2] |

| Density | 0.992 g/cm³ | [2] |

| Flash Point | 99.128 °C | [2] |

| pKa (Predicted) | 12.99 ± 0.20 | [2] |

| Purity | 95% | [1] |

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from its structural analogue, 1-(aminomethyl)cyclohexanol, and related cycloalkanols.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals for the cycloheptyl ring protons, the aminomethyl protons, and the hydroxyl proton.

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |

| -OH | Variable, broad singlet | s |

| -CH₂- (ring protons) | ~1.40 - 1.80 | m |

| -CH₂-N | ~2.5 - 3.0 | s |

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would provide information about the carbon framework.

| Assignment | Expected Chemical Shift (δ) ppm |

| C-OH | ~70-75 |

| C-CH₂N | ~45-50 |

| CH₂ (ring carbons) | ~20-40 |

Expected IR Spectral Data: The infrared spectrum would show characteristic absorption bands for the hydroxyl and amine functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (alcohol) | 3200-3600 | Broad |

| N-H stretch (primary amine) | 3300-3500 | Two bands |

| C-H stretch (alkane) | 2850-3000 | Strong |

| N-H bend (primary amine) | 1590-1650 | Medium |

| C-O stretch (alcohol) | 1050-1250 | Strong |

Mass Spectrometry: Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern. The predicted collision cross-section (CCS) values for the analogous 1-(aminomethyl)cyclohexanol suggest what might be expected for this compound.

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route could involve the reaction of cycloheptanone with a suitable aminomethylating agent.

Caption: Proposed synthesis of this compound.

General Protocol for Reduction of a Nitro Group:

-

Dissolution: Dissolve the nitro-containing intermediate (e.g., 1-(nitromethyl)cycloheptanol) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically at a pressure of 1-10 bar) and stir at room temperature.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.

Biological Activity and Signaling Pathways

There is currently limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. However, related amino alcohol structures have been investigated for various biological activities, including antimicrobial and insecticidal properties.[3][4] Further research is required to elucidate the pharmacological profile of this particular compound.

Hypothetical Biological Screening Workflow

For a novel compound like this compound, a typical initial biological screening process would be as follows:

Caption: A general workflow for biological screening.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and chemical principles. Appropriate safety precautions should be taken when handling any chemical substance.

References

- 1. 1-(Aminomethyl)-cycloheptanol 95% | CAS: 45732-95-4 | AChemBlock [achemblock.com]

- 2. Cas 45732-95-4,1-Aminomethylcycloheptanol | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-(Aminomethyl)cycloheptanol (CAS 45732-95-4)

Disclaimer: Information available in the public domain regarding 1-(Aminomethyl)cycloheptanol (CAS 45732-95-4) is limited. This guide summarizes the available data from chemical suppliers and provides a generalized, theoretical synthesis protocol based on common organic chemistry principles for analogous compounds. The experimental protocol provided has not been verified through published literature for this specific compound and should be approached with appropriate caution and optimization. No peer-reviewed studies detailing the biological activity, mechanism of action, or specific experimental uses of this compound were identified.

Chemical and Physical Properties

Publicly available data for this compound is sparse and primarily sourced from chemical supplier databases. The following table summarizes the reported physical and chemical properties. It is important to note that some data points, such as melting point and solubility, are not consistently available.

| Property | Value | Source |

| CAS Number | 45732-95-4 | N/A |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| IUPAC Name | 1-(aminomethyl)cycloheptan-1-ol | [1] |

| Boiling Point | 240.297 °C at 760 mmHg (Predicted) | N/A |

| Density | 0.992 g/cm³ (Predicted) | N/A |

| Flash Point | 99.128 °C (Predicted) | N/A |

| Purity | Typically offered at ≥95% | [1] |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

| Melting Point | Not specified | N/A |

Synthesis

No specific, peer-reviewed synthesis protocols for this compound were found in the available literature. However, a common and plausible synthetic route for 1-(aminomethyl)cycloalkanols involves the reduction of the corresponding 1-hydroxycycloalkanecarbonitrile. This general approach is outlined below as a theoretical experimental protocol.

Generalized Experimental Protocol: Synthesis of this compound from Cycloheptanone

This two-step protocol involves the formation of a cyanohydrin from cycloheptanone, followed by its reduction to the desired amino alcohol.

Step 1: Synthesis of 1-Hydroxycycloheptanecarbonitrile

-

To a stirred solution of cycloheptanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a source of cyanide, such as trimethylsilyl cyanide (TMSCN) (1.1 equivalents), and a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-hydroxycycloheptanecarbonitrile. Purification can be achieved by column chromatography if necessary.

Step 2: Reduction of 1-Hydroxycycloheptanecarbonitrile to this compound

-

In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 equivalents), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) at 0 °C.

-

Slowly add a solution of 1-hydroxycycloheptanecarbonitrile (1.0 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate or THF).

-

Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by distillation under reduced pressure or by crystallization.

Generalized Synthesis Workflow Diagram

Caption: Generalized two-step synthesis of this compound.

Biological Activity and Mechanism of Action

There is no information available in the public domain regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Amino alcohols as a class are known to exhibit a wide range of biological activities, including acting as intermediates for pharmaceuticals and as chiral ligands.[2][3][][5][6] However, without specific studies on this compound, any potential biological role is purely speculative.

Signaling Pathways

No information was found regarding any signaling pathways that may be modulated by this compound.

Spectral Data

No publicly available spectral data (e.g., NMR, IR, Mass Spectrometry) for this compound were found in the conducted searches. For research purposes, it would be necessary to acquire and characterize the compound to obtain this data.

Conclusion

This compound (CAS 45732-95-4) is a commercially available chemical with limited publicly accessible technical data beyond basic physical properties. For researchers, scientists, and drug development professionals, this compound represents an under-investigated chemical entity. Any research involving this compound would require initial synthetic efforts, purification, and thorough characterization to establish its properties and potential activities. The provided synthetic protocol is a theoretical guide and should be adapted and optimized under appropriate laboratory conditions.

References

- 1. 1-(Aminomethyl)-cycloheptanol 95% | CAS: 45732-95-4 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Synthesis of 1-(Aminomethyl)cycloheptanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(Aminomethyl)cycloheptanol hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from the readily available starting material, cycloheptanone. The core of the synthesis involves the formation of a cyanohydrin intermediate, followed by its reduction to the corresponding amino alcohol, and concluding with the preparation of the hydrochloride salt for improved stability and handling.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride is typically achieved through a two-step reaction sequence followed by salt formation. The overall transformation is outlined below:

Caption: Overall synthetic scheme for this compound hydrochloride.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and are adapted for the synthesis of this compound hydrochloride.

Step 1: Synthesis of 1-Hydroxycycloheptanecarbonitrile

This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of cycloheptanone.

Caption: Experimental workflow for the synthesis of 1-Hydroxycycloheptanecarbonitrile.

Methodology:

-

In a well-ventilated fume hood, a solution of cycloheptanone in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

An aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the flask.

-

The mixture is cooled in an ice bath, and a mineral acid (e.g., hydrochloric acid) is added dropwise from the addition funnel with vigorous stirring. The in-situ generation of hydrogen cyanide (HCN) facilitates the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the addition of a basic solution (e.g., sodium bicarbonate) to neutralize the excess acid.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-hydroxycycloheptanecarbonitrile.

| Reagent/Parameter | Recommended Quantity/Condition |

| Cycloheptanone | 1.0 eq |

| Sodium Cyanide (NaCN) | 1.1 - 1.5 eq |

| Hydrochloric Acid (HCl) | 1.1 - 1.5 eq (stoichiometric to NaCN) |

| Solvent | Ethanol/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 6 hours |

Step 2: Synthesis of this compound

The nitrile group of the cyanohydrin is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Methodology:

-

A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel is charged with a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 1-hydroxycycloheptanecarbonitrile in the same dry solvent is added dropwise from the addition funnel to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water to precipitate the aluminum salts.

-

The resulting slurry is filtered, and the filter cake is washed with the ethereal solvent.

-

The combined organic filtrates are dried over anhydrous potassium carbonate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

| Reagent/Parameter | Recommended Quantity/Condition |

| 1-Hydroxycycloheptanecarbonitrile | 1.0 eq |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0 - 3.0 eq |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | Reflux |

| Reaction Time | 4 - 12 hours |

Step 3: Synthesis of this compound Hydrochloride

The final step involves the formation of the hydrochloride salt to improve the stability and crystallinity of the product.

Methodology:

-

The crude this compound is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the amino alcohol solution with stirring.

-

The hydrochloride salt precipitates out of the solution as a white solid.

-

The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product, this compound hydrochloride.

| Reagent/Parameter | Recommended Quantity/Condition |

| This compound | 1.0 eq |

| Hydrogen Chloride (HCl) | 1.0 - 1.1 eq (as a solution) |

| Solvent | Diethyl Ether or Isopropanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 30 - 60 minutes |

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Cycloheptanone | C₇H₁₂O | 112.17 | Colorless liquid |

| 1-Hydroxycycloheptanecarbonitrile | C₈H₁₃NO | 139.19 | Colorless to pale yellow oil/solid |

| This compound | C₈H₁₇NO | 143.23 | White to off-white solid |

| This compound HCl | C₈H₁₈ClNO | 179.69 | White crystalline solid |

Table 2: Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Solvent | Typical Yield (%) |

| Cyanohydrin Formation | Cycloheptanone, NaCN, HCl | Ethanol/Water | 85 - 95% |

| Reduction | 1-Hydroxycycloheptanecarbonitrile, LiAlH₄ | Diethyl Ether/THF | 70 - 85% |

| Salt Formation | This compound, HCl | Diethyl Ether | > 95% |

Table 3: Spectroscopic Data (Predicted/Analogous)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 1-Hydroxycycloheptanecarbonitrile | ~1.5-2.0 (m, 12H, CH₂), ~3.5 (s, 1H, OH) | ~25-40 (CH₂), ~70 (C-OH), ~120 (CN) | 3400 (O-H), 2930 (C-H), 2240 (C≡N) |

| This compound | ~1.4-1.8 (m, 12H, CH₂), ~2.8 (s, 2H, CH₂N), ~2.0-3.0 (br s, 3H, NH₂, OH) | ~22-40 (CH₂), ~45 (CH₂N), ~75 (C-OH) | 3350 (O-H), 3280 (N-H), 2920 (C-H) |

| This compound HCl | ~1.5-2.0 (m, 12H, CH₂), ~3.1 (s, 2H, CH₂N), ~8.2 (br s, 3H, NH₃⁺), ~5.0 (br s, 1H, OH) | ~22-40 (CH₂), ~42 (CH₂N), ~74 (C-OH) | 3400 (O-H), 3000-2800 (N-H⁺), 2930 (C-H) |

Note: Spectroscopic data are predicted or based on analogous compounds due to the limited availability of published spectra for the specific cycloheptyl derivatives.

Logical Relationships in Synthesis

The successful synthesis of this compound hydrochloride relies on a logical progression of chemical transformations, where the product of one step serves as the reactant for the next.

Caption: Logical flow diagram of the synthetic process.

This in-depth guide provides a robust framework for the synthesis of this compound hydrochloride. Researchers and scientists can utilize this information to develop and optimize their synthetic strategies for this and related compounds. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated laboratory setting.

An In-Depth Technical Guide to the NMR Spectroscopy of 1-(Aminomethyl)cycloheptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(Aminomethyl)cycloheptanol. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally analogous compounds. Detailed experimental protocols for acquiring high-quality NMR spectra are also provided, along with visualizations to aid in the structural elucidation and understanding of key concepts.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of cycloheptanol, 1-(aminomethyl)cyclopentanol, and 1-(aminomethyl)cyclohexanol. The atom numbering corresponds to the structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-α | ~ 2.7 - 2.9 | Singlet | 2H |

| H-2, H-7 | ~ 1.5 - 1.7 | Multiplet | 4H |

| H-3, H-6 | ~ 1.4 - 1.6 | Multiplet | 4H |

| H-4, H-5 | ~ 1.3 - 1.5 | Multiplet | 4H |

| -OH | Variable | Broad Singlet | 1H |

| -NH₂ | Variable | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 70 - 75 |

| C-α | ~ 45 - 50 |

| C-2, C-7 | ~ 38 - 42 |

| C-3, C-6 | ~ 28 - 32 |

| C-4, C-5 | ~ 22 - 26 |

Experimental Protocols

This section outlines a detailed methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. For ¹H NMR, common choices include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons of the hydroxyl (-OH) and amino (-NH₂) groups.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for NMR analysis.

An In-depth Technical Guide to the Crystal Structure of 1-(Aminomethyl)cycloheptanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive search of publicly accessible scientific databases and literature has revealed no specific published crystal structure for 1-(Aminomethyl)cycloheptanol. The following guide is therefore presented as a representative framework, detailing the methodologies and data presentation that would be standard for such a compound were the data available. The experimental protocols, data tables, and signaling pathways are illustrative examples based on common practices in structural chemistry and pharmacology.

Introduction

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), the crystal structure is a critical attribute that influences formulation, manufacturing processes, and ultimately, therapeutic efficacy. This compound, as a bifunctional cycloalkanolamine, possesses structural motifs that suggest potential utility as a pharmaceutical intermediate or a bioactive molecule itself. This document outlines the standard methodologies for determining its crystal structure and the conventional presentation of such data.

Generalized Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for elucidating the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The following protocol describes a typical workflow for the structural analysis of a small organic molecule like this compound.

2.1 Crystallization

High-quality single crystals are a prerequisite for successful SC-XRD analysis.

-

Solvent Selection: The compound is dissolved in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to a point of saturation.

-

Crystal Growth: Several methods are employed to induce crystallization:

-

Slow Evaporation: The saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a second, more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

-

Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below.

-

2.2 Data Collection

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Acquisition: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

-

Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a set time.

2.3 Structure Solution and Refinement

-

Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and a semi-empirical absorption correction is applied.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to reveal the initial positions of most non-hydrogen atoms.

-

Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

Quantitative crystallographic data is conventionally summarized in a series of standardized tables. The following represent the expected format for such data.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₇NO |

| Formula weight | 143.23 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| Unit cell dimensions | a = [value] Å, α = 90° |

| b = [value] Å, β = [value]° | |

| c = [value] Å, γ = 90° | |

| Volume | [value] ų |

| Z | [e.g., 4] |

| Density (calculated) | [value] Mg/m³ |

| Absorption coefficient | [value] mm⁻¹ |

| F(000) | [value] |

| Crystal size | [value] x [value] x [value] mm |

| Theta range for data collection | [value] to [value]° |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = value] |

| Completeness to theta = 25.242° | [value] % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | [value] / [value] / [value] |

| Goodness-of-fit on F² | [value] |

| Final R indices [I>2sigma(I)] | R₁ = [value], wR₂ = [value] |

| R indices (all data) | R₁ = [value], wR₂ = [value] |

| Largest diff. peak and hole | [value] and [value] e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

|---|---|---|

| O(1) | C(1) | [value] |

| N(1) | C(8) | [value] |

| C(1) | C(2) | [value] |

| C(1) | C(7) | [value] |

| C(1) | C(8) | [value] |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

|---|---|---|---|

| O(1) | C(1) | C(8) | [value] |

| N(1) | C(8) | C(1) | [value] |

| C(2) | C(1) | C(7) | [value] |

| C(7) | C(1) | C(8) | [value] |

Visualizations

4.1 Experimental and Computational Workflow

The process of determining a crystal structure from a synthesized compound involves a logical flow of experimental and computational steps.

4.2 Hypothetical Biological Signaling Pathway

Amino alcohols and their derivatives can interact with various biological targets. For instance, some are known to act as agonists or antagonists at neurotransmitter receptors. The diagram below illustrates a hypothetical mechanism where a compound like this compound acts as an agonist at a G-protein coupled receptor (GPCR), leading to downstream signaling.

Conclusion

While the specific crystal structure of this compound remains to be determined and published, this guide provides a comprehensive overview of the required methodologies and data presentation standards. The elucidation of its three-dimensional structure would be a valuable step in characterizing its properties and exploring its potential applications in medicinal chemistry and materials science. Future work should focus on obtaining high-quality single crystals of this compound to perform the definitive X-ray diffraction analysis outlined herein.

1-(Aminomethyl)cycloheptanol: An Analysis of Publicly Available Pharmacological Data

Researchers, scientists, and drug development professionals investigating the compound 1-(aminomethyl)cycloheptanol will find a notable absence of publicly available data regarding its mechanism of action, biological targets, and overall pharmacological profile. Despite its availability from chemical suppliers for research purposes, a comprehensive review of scientific literature, patent databases, and clinical trial registries reveals no specific studies detailing its biological activity.

This in-depth guide sought to consolidate the core pharmacology of this compound, including quantitative data on its effects, detailed experimental protocols, and visualizations of its signaling pathways. However, extensive searches have not yielded any substantive information to fulfill these requirements. The compound, with the CAS Number 45732-95-4, is cataloged by various chemical vendors, indicating its use in chemical synthesis. Yet, its role as a potential therapeutic agent or pharmacological tool remains undocumented in accessible scientific resources.

Current State of Knowledge

Information regarding this compound is presently limited to its basic chemical and physical properties. No peer-reviewed articles or patents were identified that describe its interaction with biological systems, such as receptor binding affinities, enzyme inhibition constants, or effects on cellular signaling. Consequently, there is no quantitative data to present in tabular form, nor are there established experimental protocols for assessing its biological effects.

While the broader class of amino alcohols, to which this compound belongs, encompasses a wide range of biologically active compounds with diverse mechanisms of action, it is not scientifically sound to extrapolate these general properties to this specific, uncharacterized molecule. Structure-activity relationships for this chemical series have not been publicly delineated.

Logical Framework for Future Investigation

Given the lack of existing data, a logical workflow for characterizing the mechanism of action of this compound would be required. This would involve a series of foundational experiments to determine its biological targets and subsequent effects.

Caption: A hypothetical workflow for the pharmacological characterization of an unstudied compound.

Conclusion

At present, a technical guide on the mechanism of action of this compound cannot be constructed due to the absence of foundational research in the public domain. The scientific community has not yet published data that would allow for the creation of quantitative tables, detailed experimental protocols, or signaling pathway diagrams as requested. The information provided here reflects the current, limited understanding and outlines a potential path forward for the investigation of this compound's pharmacological properties. For researchers in drug development, this compound represents a largely unexplored chemical entity.

Uncharted Territory: The Biological Activity of 1-(Aminomethyl)cycloheptanol Remains Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activity of the chemical compound 1-(Aminomethyl)cycloheptanol. Despite its availability from commercial suppliers for research purposes, no substantive studies detailing its specific biological effects, mechanism of action, or potential therapeutic applications have been publicly documented. This lack of data prevents the creation of a detailed technical guide with quantitative analysis, experimental protocols, and signaling pathway visualizations as requested.

Currently, the available information on this compound is limited to its basic chemical and physical properties. It is identified by its CAS number 45732-95-4 and is described as a cycloheptane derivative containing both an aminomethyl and a hydroxyl group.

While the biological activities of structurally related compounds can sometimes offer clues, caution must be exercised in extrapolating these findings. For instance, other amino alcohol compounds have been investigated for a wide range of biological activities, including as potential insecticides and for their effects on the central nervous system. Similarly, some cyclohexanol derivatives have been noted for their antimicrobial properties. However, the unique seven-membered ring structure of this compound means its biological profile could be distinct from these six-membered ring analogues. A related compound, benzyl 1-(aminomethyl)cyclopropane-1-carboxylate, has been studied as a monoamine oxidase (MAO) inactivator, but its structural differences are significant[1].

The absence of published research means that key aspects required for a technical whitepaper are unavailable:

-

Quantitative Data: There is no public data from biological assays such as IC50, EC50, or Ki values, which are essential for quantifying the potency and efficacy of a compound.

-

Experimental Protocols: Detailed methodologies for studying the effects of this compound in vitro or in vivo have not been published.

-

Signaling Pathways: Without knowledge of its molecular targets and mechanism of action, it is impossible to delineate any associated signaling pathways.

References

An In-depth Technical Guide to 1-(Aminomethyl)cycloheptanol Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(aminomethyl)cycloheptanol derivatives and their analogs, a class of compounds with significant potential in the development of novel therapeutics for neurological disorders. Drawing on available scientific literature, this document details their synthesis, structure-activity relationships (SAR), and pharmacological evaluation, with a particular focus on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists and anticonvulsants. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and medicinal chemistry.

Introduction

Cyclic amino alcohol derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. Within this broad class, compounds featuring a cycloheptyl moiety are of particular interest due to the conformational flexibility of the seven-membered ring, which can allow for optimal interactions with various biological targets. This compound serves as a core scaffold for the development of potent and selective modulators of neuronal signaling pathways.

Analogs of gamma-aminobutyric acid (GABA) containing cyclic structures have shown promise as anticonvulsants. While derivatives with smaller rings, such as cyclopentane and cyclohexane, have been more extensively studied, the exploration of cycloheptane-based structures offers a promising avenue for the discovery of novel therapeutic agents with improved pharmacological profiles.

This guide will focus on the synthesis, pharmacological activity, and structure-activity relationships of this compound derivatives, particularly those exhibiting NMDA receptor antagonist and anticonvulsant properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common strategy involves the use of cycloheptanone as a starting material.

One potential synthetic pathway begins with the conversion of cycloheptanone to 1-(nitromethyl)cycloheptanol. This intermediate can then be reduced to yield this compound. For the synthesis of N-substituted and aryl-substituted analogs, further modifications can be introduced. For instance, fluorinated arylcycloheptylamines have been synthesized to probe the pharmacophore of the phencyclidine (PCP) binding site on the NMDA receptor.[1]

A general synthetic scheme is outlined below:

Pharmacological Activity and Mechanism of Action

Derivatives of 1-aminocycloheptane have shown significant activity as uncompetitive antagonists of the NMDA receptor, binding to the PCP site.[1] The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death. Therefore, antagonists of this receptor have therapeutic potential as anticonvulsants and neuroprotective agents.[1]

NMDA Receptor Antagonism

Several fluorinated arylcycloheptylamine derivatives have been synthesized and evaluated for their binding affinity to the PCP site of the NMDA receptor. The binding affinity is typically determined through competitive binding assays using radiolabeled ligands such as [3H]-(+)-MK-801.[1]

Anticonvulsant Activity

The anticonvulsant properties of these compounds are often assessed in animal models of epilepsy, such as the maximal electroshock (MES) test in rodents. This test evaluates the ability of a compound to prevent the spread of seizures.[1]

Neuroprotective Effects

The neuroprotective potential of this compound derivatives can be evaluated in in vitro models of NMDA-induced excitotoxicity. These assays measure the ability of the compounds to protect cultured neurons from cell death induced by high concentrations of NMDA.[1]

The proposed mechanism of action involves the blockade of the NMDA receptor ion channel, which reduces the influx of Ca2+ ions and mitigates the downstream effects of excitotoxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of arylcycloheptylamines reveals important insights for the design of potent NMDA receptor antagonists. Studies on fluorinated derivatives have shown that the position of the fluorine substituent on the phenyl ring significantly influences binding affinity. For example, a 3-fluoro-substituted primary amine derivative exhibited the highest affinity in one study, suggesting a different SAR profile compared to the more extensively studied arylcyclohexylamines like PCP.[1]

The nature of the amine substituent also plays a crucial role. Primary amines, as well as secondary and tertiary amines incorporated into piperidine or pyrrolidine rings, have shown promising activity.[1]

Quantitative Data

The following table summarizes the reported pharmacological data for selected fluorinated arylcycloheptylamine derivatives.[1]

| Compound ID | Structure | NMDA Receptor Binding Ki (nM) | Anticonvulsant Activity ED50 (mg/kg, MES test) | Protective Index (PI) |

| 6 | 1-(3-fluorophenyl)cycloheptanamine | 110 | 13.84 | 3.66 |

| 7 | 1-(1-(3-fluorophenyl)cycloheptyl)piperidine | 230 | Active | Not reported |

| 8 | 1-(1-(3-fluorophenyl)cycloheptyl)pyrrolidine | 340 | Active | Not reported |

| 3 | 1-(4-fluorophenyl)cycloheptanamine | 480 | Not reported | Not reported |

| 5 | 1-(1-(4-fluorophenyl)cycloheptyl)pyrrolidine | 190 | Active | Not reported |

Data extracted from Wallach et al., Bioorg. Med. Chem. Lett., 2014.[1]

Experimental Protocols

General Synthesis of Arylcycloheptylamines

A representative synthetic procedure for a primary arylcycloheptylamine involves the reaction of a fluorophenyl Grignard reagent with cycloheptanone, followed by a Ritter reaction with sodium cyanide and sulfuric acid, and subsequent hydrolysis.

NMDA Receptor Binding Assay

The affinity of the compounds for the PCP site of the NMDA receptor can be determined by a radioligand binding assay using rat brain membranes.

-

Preparation of Membranes: Whole rat brains (excluding cerebellum) are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]-(+)-MK-801 and varying concentrations of the test compound.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known PCP site ligand. The IC50 values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

Maximal Electroshock (MES) Seizure Test

This in vivo assay is used to evaluate the anticonvulsant activity of the compounds.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Procedure: A supramaximal electrical stimulus is delivered via corneal electrodes, inducing a tonic hindlimb extension seizure.

-

Drug Administration: Test compounds are administered intraperitoneally at various doses prior to the electrical stimulus.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension is recorded. The ED50 (the dose required to protect 50% of the animals) is then calculated.

In Vitro Neuroprotection Assay

This assay assesses the ability of compounds to protect neurons from NMDA-induced excitotoxicity.

-

Cell Culture: Primary cortical neurons are cultured from embryonic rats.

-

Procedure: Cultured neurons are pre-incubated with the test compound for a specific period before being exposed to a toxic concentration of NMDA.

-

Endpoint: Cell viability is assessed using a standard assay, such as the MTT assay, which measures mitochondrial metabolic activity. The concentration of the compound that provides 50% protection (EC50) is determined.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising class of compounds with significant potential for the treatment of neurological disorders. The available data, particularly on fluorinated arylcycloheptylamines, demonstrate their potent NMDA receptor antagonist activity and in vivo anticonvulsant efficacy.[1] The unique structure-activity relationship of these cycloheptane derivatives compared to their smaller ring counterparts highlights the importance of further exploring this chemical space.

Future research should focus on:

-

Synthesis and evaluation of a broader range of derivatives: This includes modifications of the amine substituent, the aryl group, and the cycloheptyl ring itself to further optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of the detailed mechanism of action: While NMDA receptor antagonism is a key mechanism, the potential involvement of other targets should be investigated.

-

In-depth preclinical evaluation: Promising candidates should be subjected to a full preclinical development program, including pharmacokinetic, pharmacodynamic, and toxicology studies.

The development of novel this compound-based therapeutics could provide new and effective treatment options for patients suffering from epilepsy and other debilitating neurological conditions.

References

1-(Aminomethyl)cycloheptanol: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can provide access to new chemical space and unlock challenging drug targets is a central theme in medicinal chemistry. Among the diverse array of structural motifs, saturated carbocycles have proven to be valuable frameworks for the design of therapeutic agents. The 1-(aminomethyl)cycloheptanol scaffold, a seven-membered carbocycle bearing both a primary amine and a tertiary alcohol, presents a unique combination of structural features that make it an attractive starting point for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, potential applications, and structure-activity relationship (SAR) considerations of this promising scaffold, drawing insights from closely related and well-studied analogs.

Introduction to the this compound Scaffold

The this compound core combines several key features beneficial for drug design. The cycloheptyl ring, a larger and more flexible carbocycle compared to its cyclopentyl and cyclohexyl counterparts, allows for extensive exploration of the conformational space within a binding pocket. This inherent flexibility can be advantageous for optimizing interactions with biological targets. The presence of a primary aminomethyl group and a tertiary hydroxyl group at the same carbon atom provides two orthogonal points for chemical modification, enabling the generation of diverse compound libraries. These functional groups can also participate in crucial hydrogen bonding interactions with protein targets.

While direct literature on the biological activities of this compound is limited, the well-established therapeutic relevance of its lower homolog, gabapentin (1-(aminomethyl)cyclohexaneacetic acid), provides a strong rationale for its investigation.[1][2] Gabapentin is a widely used anticonvulsant and analgesic, and its derivatives have been extensively explored.[3][4] By analogy, the this compound scaffold holds potential for applications in neuroscience and beyond.

Synthesis of the this compound Scaffold

A robust and efficient synthesis of the this compound core is essential for its exploration in medicinal chemistry. Based on established methodologies for the synthesis of related amino alcohols, a plausible synthetic route starting from cycloheptanone is outlined below.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Formation of Cycloheptanone Cyanohydrin

-

To a stirred solution of cycloheptanone (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq) and a catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

Step 2: Reduction of the Cyanohydrin to this compound

-

To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 3.0 eq), in a dry ethereal solvent (e.g., tetrahydrofuran, THF) at 0 °C, add the crude cycloheptanone cyanohydrin from the previous step dropwise.

-

After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.

-

The reaction is then cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography to afford this compound.

This synthetic sequence provides a reliable method for accessing the core scaffold, which can then be further functionalized to generate a library of derivatives for biological screening.

Potential Therapeutic Applications and Structure-Activity Relationships

The this compound scaffold can be envisioned as a versatile starting point for the development of therapeutics targeting a range of biological systems.

GABA Analogs and Neurological Disorders

Given its structural similarity to gabapentin, a primary area of investigation for this compound derivatives would be in the field of neuroscience.[1][2] Gabapentin and its analogs are known to interact with the α2δ subunit of voltage-gated calcium channels. Derivatives of this compound could be designed to modulate this or other neuronal targets. The larger cycloheptyl ring may offer opportunities to fine-tune the lipophilicity and conformational preferences of the molecule, potentially leading to improved pharmacokinetic properties or altered selectivity profiles.

GPCR Ligands

G protein-coupled receptors (GPCRs) are a major class of drug targets, and small molecules that can modulate their activity are of significant interest.[6][7][8] The aminomethyl and hydroxyl groups of the this compound scaffold can serve as key pharmacophoric features for interaction with GPCR binding pockets. The cycloheptyl ring can act as a lipophilic core to occupy hydrophobic regions of the receptor.

Table 1: Hypothetical Biological Data for this compound Derivatives as GPCR Ligands

| Compound ID | R¹ Substituent | R² Substituent | Target GPCR | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |

| Scaffold-001 | H | H | Orphan GPCR A | >10,000 | N/A |

| Scaffold-002 | Benzyl | H | Orphan GPCR A | 520 | 1250 (agonist) |

| Scaffold-003 | 4-Fluorobenzyl | H | Orphan GPCR A | 150 | 320 (agonist) |

| Scaffold-004 | Benzyl | Methyl | Orphan GPCR A | 890 | >10,000 (antagonist) |

| Scaffold-005 | 3-Phenylpropyl | H | Orphan GPCR A | 85 | 150 (agonist) |

This table presents hypothetical data for illustrative purposes.

The hypothetical data in Table 1 illustrates a potential SAR trend where elaboration of the amine (R¹ substituent) with aromatic groups enhances binding affinity and agonist activity. Modification of the hydroxyl group (R² substituent) could potentially switch the functional activity from agonism to antagonism.

Enzyme Inhibitors

The structural features of this compound also make it a suitable scaffold for the design of enzyme inhibitors. The hydroxyl and amino groups can be positioned to interact with key residues in an enzyme's active site, while the cycloheptyl ring can be decorated with various substituents to optimize binding and selectivity.

Visualizing Workflows and Pathways

Drug Discovery Workflow

The integration of a novel scaffold like this compound into a drug discovery program follows a well-defined workflow.

Caption: A typical workflow for scaffold-based drug discovery.

Generalized GPCR Signaling Pathway

Upon activation by a ligand, a GPCR initiates a cascade of intracellular events.

References

- 1. Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-(aminomethyl)cyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Ligands Illuminate GPCR Molecular Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Therapeutic Potential of 1-(Aminomethyl)cycloheptanol Remains Largely Unexplored

Despite its defined chemical structure, the therapeutic landscape of 1-(aminomethyl)cycloheptanol is currently a scientific terra incognita. A comprehensive review of publicly available scientific literature and pharmacological databases reveals a significant lack of research into the biological activity, potential therapeutic targets, and mechanism of action of this specific chemical entity.

While the field of pharmacology is replete with investigations into cycloalkane derivatives, this compound has yet to emerge as a subject of significant study. Its structural analogs, such as cyclopentanol and cyclohexanol derivatives, have been explored for various biological activities, including potential neuroprotective effects and interactions with neurotransmitter systems. However, no such data is currently available for the cycloheptanol-based compound.

This absence of published research means that there is no information on its binding affinities to biological targets, its efficacy in preclinical models, or its safety profile. Consequently, a detailed technical guide on its therapeutic applications, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

The potential for this compound to have therapeutic value remains an open question, awaiting dedicated research efforts. Future investigations would need to begin with foundational in vitro screening assays to identify any interactions with known biological targets. Should any promising activity be identified, further studies would be required to elucidate its mechanism of action, assess its efficacy in disease models, and determine its pharmacokinetic and toxicological properties.

Until such research is undertaken and published, the therapeutic potential of this compound will remain an untapped and unknown area of medicinal chemistry. Researchers and drug development professionals seeking novel therapeutic agents may find this compound to be an intriguing starting point for new discovery programs, but they will be venturing into uncharted scientific territory.

In-Silico Modeling of 1-(Aminomethyl)cycloheptanol Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of 1-(Aminomethyl)cycloheptanol binding to its putative biological target. As a structural analog of the gabapentinoids, gabapentin and pregabalin, this compound is presumed to exert its pharmacological effects through interaction with the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). This document outlines the current understanding of this interaction, presents quantitative binding data for related compounds, details experimental and computational methodologies for studying this binding, and illustrates the key signaling pathways involved. The information herein is intended to serve as a foundational resource for researchers engaged in the development and analysis of novel gabapentinoid compounds.

Introduction

This compound is a cycloalkane derivative with a chemical structure closely related to the well-characterized anticonvulsant and analgesic drugs, gabapentin and pregabalin. These drugs, collectively known as gabapentinoids, are widely used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.[1] Their primary mechanism of action involves high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[2][3] This interaction modulates calcium influx and subsequently inhibits the release of excitatory neurotransmitters.[4]

Given the structural similarity, it is highly probable that this compound shares this mechanism of action. This guide will, therefore, focus on the in-silico modeling of its binding to the α2δ subunit, leveraging the extensive research conducted on its analogs.

The Molecular Target: α2δ Subunit of Voltage-Gated Calcium Channels

The α2δ subunit is a heavily glycosylated extracellular protein that is linked to the pore-forming α1 subunit of VGCCs.[5] It plays a crucial role in the trafficking and plasma membrane localization of the channel complex, as well as in modulating its biophysical properties.[6][7] There are four known isoforms of the α2δ subunit (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), with gabapentinoids exhibiting high affinity for the α2δ-1 and α2δ-2 isoforms.[2][3]

Recent cryo-electron microscopy studies have elucidated the structure of the gabapentin-bound CaV1.2/CaVβ3/CaVα2δ-1 channel, revealing a specific binding pocket within the dCache1 domain of the α2δ-1 subunit.[2][3] This pocket completely encapsulates the gabapentin molecule, and sequence variations within this site across different α2δ isoforms explain the observed binding selectivity.[2][3]

Quantitative Binding Data of Gabapentinoids

While specific binding data for this compound is not publicly available, the binding affinities of its close structural analogs, gabapentin and pregabalin, for the α2δ subunit have been well-characterized. This data is crucial for validating in-silico models and for providing a benchmark for the predicted affinity of novel compounds.

| Compound | Target Subunit | Binding Assay | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Gabapentin | α2δ-1 | [³H]Gabapentin Binding | 59 | 50 | [4] |

| Gabapentin | α2δ-2 | [³H]Gabapentin Binding | 153 | - | [4] |

| Pregabalin | α2δ-1 | [³H]Pregabalin Binding | - | - | [8] |

| Pregabalin | α2δ-2 | [³H]Pregabalin Binding | - | - | [8] |

| (S)-3-Isobutyl GABA | α2δ | [³H]Gabapentin Binding | - | 40 | [9] |

| (R)-3-Isobutyl GABA | α2δ | [³H]Gabapentin Binding | - | 370 | [9] |

| L-leucine | α2δ | [³H]Gabapentin Binding | - | 80 | [9] |

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a method to determine the binding affinity of a test compound for the α2δ subunit of VGCCs using radiolabeled gabapentin ([³H]GBP).

Materials:

-

Membrane preparations from tissues or cells expressing the α2δ subunit (e.g., porcine brain, recombinant cell lines).

-

[³H]Gabapentin (specific activity ~30-60 Ci/mmol).

-

Binding buffer: 10 mM HEPES/KOH, pH 7.4.

-

Wash buffer: Ice-cold 10 mM HEPES/KOH, pH 7.4.

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: Unlabeled gabapentin (10 µM).

-

Glass fiber filters (GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of membrane preparation (typically 10-50 µg of protein).

-

50 µL of [³H]Gabapentin (final concentration ~10-20 nM).

-

50 µL of test compound at various concentrations or vehicle (for total binding).

-

50 µL of unlabeled gabapentin (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In-Silico Modeling Workflow

The following workflow outlines the key steps for performing molecular docking of this compound to the α2δ-1 subunit.

Workflow Diagram

References

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

1-(Aminomethyl)cycloheptanol: An Examination of its Potential as a P2X7 Receptor Modulator

A thorough review of publicly available scientific literature and patent databases reveals no direct evidence to support the classification of 1-(Aminomethyl)cycloheptanol as a modulator of the P2X7 receptor. While the cycloheptane moiety is a structural component of some pharmacologically active compounds, extensive searches did not yield any studies, quantitative data, or experimental protocols linking this compound to P2X7 receptor binding or functional modulation.

This technical guide will, therefore, provide a comprehensive overview of the P2X7 receptor, its signaling pathways, and established methodologies for identifying and characterizing its modulators. This information is intended for researchers, scientists, and drug development professionals interested in the P2X7 receptor as a therapeutic target. While this compound itself is not a known P2X7 modulator, this guide will furnish the foundational knowledge and technical details relevant to the broader field of P2X7 receptor drug discovery.

The P2X7 Receptor: A Key Player in Inflammation and Beyond

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels, activated by extracellular adenosine triphosphate (ATP).[1][2][3] Unlike other P2X receptors, P2X7 requires high concentrations of ATP for activation, a condition often associated with cellular stress and tissue damage.[1] This receptor is prominently expressed on immune cells, including macrophages, microglia, and lymphocytes, as well as in the central nervous system on glial cells.[1][3]

Activation of the P2X7 receptor initiates a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[4] This initial ion channel activity can trigger a cascade of downstream signaling events. With prolonged or repeated ATP stimulation, the P2X7 receptor can form a large, non-selective pore, allowing the passage of molecules up to 900 Da in size.[2] This pore formation is a hallmark of P2X7 activation and can lead to profound cellular responses, including the activation of the NLRP3 inflammasome, processing and release of pro-inflammatory cytokines like IL-1β and IL-18, and ultimately, in some cases, apoptotic or necrotic cell death.[1][3]

Given its central role in inflammation, the P2X7 receptor has emerged as a promising therapeutic target for a range of conditions, including chronic inflammatory diseases, neuropathic pain, and neurodegenerative disorders.[1][2][3]

P2X7 Receptor Signaling Pathways

The signaling cascades initiated by P2X7 receptor activation are complex and cell-type dependent. The primary pathways involve the activation of inflammasomes and mitogen-activated protein kinases (MAPKs).

Known Classes of P2X7 Receptor Antagonists

While this compound is not a recognized P2X7 modulator, research has identified several classes of compounds that act as antagonists. These include:

-

Adamantane Derivatives: Compounds containing an adamantane core structure have been developed as potent P2X7 antagonists.[4][5]

-

Benzamide Derivatives: Various benzamide-containing molecules have been patented as inhibitors of the P2X7 receptor.[6][7]

-

Indole Carboxamides: This class of compounds has also been explored for its P2X7 antagonistic properties.[2][3]

-

Other Cyclic Compounds: Research has also investigated cyclohexane derivatives as potential P2X7 antagonists.[5]

The development of these compounds has been crucial for probing the physiological and pathological roles of the P2X7 receptor.

Experimental Protocols for P2X7 Receptor Antagonist Identification

The identification and characterization of P2X7 receptor antagonists rely on a series of well-established in vitro assays. These assays are designed to measure different aspects of P2X7 receptor function, from initial ion channel opening to downstream signaling events.

Calcium Influx Assay

This is a primary screening assay to identify compounds that block the P2X7 ion channel.

Objective: To measure the inhibition of agonist-induced calcium influx through the P2X7 receptor.

Methodology:

-

Cell Preparation: Culture a cell line expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human P2X7 or a microglial cell line) in 96-well black-walled, clear-bottom plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells and then incubate with various concentrations of the test compound (e.g., this compound, if it were a candidate) for 15-30 minutes.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add a P2X7 agonist, such as BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), to stimulate calcium influx.

-

Data Acquisition: Measure the change in fluorescence intensity over time. The peak fluorescence is indicative of the maximum intracellular calcium concentration.

-

Data Analysis: Calculate the IC50 value of the antagonist by plotting the percentage of inhibition against the compound concentration.

Dye Uptake Assay (e.g., YO-PRO-1)

This assay specifically measures the formation of the large pore associated with sustained P2X7 activation.

Objective: To assess the ability of a compound to inhibit the formation of the large pore permeable to larger molecules.

Methodology:

-

Cell Seeding: Seed P2X7-expressing cells in a 96-well plate.

-

Compound Incubation: Treat the cells with a range of concentrations of the test antagonist.

-

Dye and Agonist Addition: Add the fluorescent dye YO-PRO-1, which can only enter cells through large pores, along with a P2X7 agonist (e.g., ATP or BzATP).

-

Incubation: Incubate the plate for a period sufficient for pore formation and dye uptake (e.g., 15-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value for the inhibition of dye uptake.

IL-1β Release Assay

This is a functional downstream assay that measures a key physiological consequence of P2X7 activation in immune cells.

Objective: To quantify the inhibition of IL-1β release from immune cells following P2X7 activation.

Methodology:

-

Cell Priming: Prime immune cells, such as human THP-1 monocytes or primary macrophages, with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.

-

Antagonist Treatment: Incubate the primed cells with varying concentrations of the test compound.

-

P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., ATP) to activate the NLRP3 inflammasome and trigger the processing and release of mature IL-1β.

-

Supernatant Collection: Collect the cell culture supernatant.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the IC50 value for the inhibition of IL-1β release.

Quantitative Data for Reference P2X7 Antagonists

To provide a framework for the potency of known P2X7 antagonists, the following table summarizes publicly available data for select compounds. It is important to note that IC50 values can vary depending on the cell type, agonist concentration, and specific assay conditions.

| Compound | Assay Type | Species | IC50 (nM) | Reference |

| A-740003 | Calcium Influx | Human | 40 | [1] |

| A-740003 | Calcium Influx | Rat | 18 | [1] |

| A-438079 | Calcium Influx | Human | 300 | [1] |

| A-438079 | Calcium Influx | Rat | 100 | [1] |

| AZ10606120 | Not Specified | Human/Rat | ~10 | [8][9] |

| A-804598 | Not Specified | Human | 11 | [8] |

| A-804598 | Not Specified | Rat | 10 | [8] |

| JNJ-55308942 | Not Specified | Human | 10 | [8] |

| JNJ-55308942 | Not Specified | Rat | 15 | [8] |

Conclusion

References

- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists - Google Patents [patents.google.com]

- 3. WO2016100281A1 - Indole and azaindoles derivatives and their use in neurodegenerative diseases - Google Patents [patents.google.com]

- 4. Agonists and antagonists acting at P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US7407956B2 - Benzamide inhibitors of the P2X7 receptor - Google Patents [patents.google.com]

- 7. US6974812B2 - Benzamide inhibitors of the P2X7 Ereceptor - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. P2X7 receptor [cocadds.pharm.uoa.gr]

The Structural Dance of Activity: An In-depth Guide to the Structure-Activity Relationship of 1-(Aminomethyl)cycloheptanol Analogs

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the central nervous system has led to a burgeoning interest in the pharmacological potential of cycloalkanolamine derivatives. Among these, 1-(aminomethyl)cycloheptanol and its analogs represent a promising scaffold for the development of agents with a range of potential applications, including as neuroprotective and anticonvulsant drugs. This technical guide delves into the core principles of the structure-activity relationship (SAR) for this class of compounds, drawing upon data from structurally related analogs to elucidate the key determinants of their biological activity, with a primary focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor.

The Core Scaffold: this compound

The fundamental structure of this compound features a seven-membered cycloheptane ring bearing both a hydroxyl group and an aminomethyl substituent attached to the same carbon atom. This arrangement provides a rigid framework with specific stereochemical properties that are crucial for its interaction with biological targets. The inherent flexibility of the cycloheptane ring, compared to smaller cycloalkanes, allows for a variety of conformations, which can influence receptor binding and affinity.

The NMDA Receptor: A Key Biological Target

Evidence from structurally similar compounds strongly suggests that the primary biological target for many this compound analogs is the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory function.[1] Overactivation of the NMDA receptor is implicated in a variety of neurological disorders, making its modulation a key therapeutic strategy.[1] Analogs of this compound are hypothesized to act as antagonists at the NMDA receptor, thereby mitigating its over-activation.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds